molecular formula C10H15N3 B1428992 1-(4-Methylpyridin-3-yl)piperazine CAS No. 1340387-26-9

1-(4-Methylpyridin-3-yl)piperazine

Cat. No. B1428992
M. Wt: 177.25 g/mol
InChI Key: GNJZNWFUFRHAGT-UHFFFAOYSA-N
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Description

“1-(4-Methylpyridin-3-yl)piperazine” is an organic compound with the molecular weight of 177.25 . It is used both as a reagent and building block in several synthetic applications .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “1-(4-Methylpyridin-3-yl)piperazine” is 1S/C10H15N3/c1-9-2-3-12-8-10 (9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 .


Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .


Physical And Chemical Properties Analysis

“1-(4-Methylpyridin-3-yl)piperazine” is a powder that is stable under normal temperatures and pressures .

Scientific Research Applications

CGRP Receptor Antagonist Synthesis

1-(4-Methylpyridin-3-yl)piperazine derivatives have been involved in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists. A study developed a stereoselective and economical synthesis method for a potent CGRP receptor antagonist, highlighting the utility of such derivatives in medicinal chemistry (Cann et al., 2012).

Anticancer and Antiestrogen Properties

Compounds with 1-(4-Methylpyridin-3-yl)piperazine structure have been evaluated for their anticancer and antiestrogen activities. A study synthesized specific derivatives showing promising results against human breast cancer cell lines, indicating their potential in cancer treatment (Parveen et al., 2017).

PET Imaging Agent Synthesis

In the field of Positron Emission Tomography (PET) imaging, 1-(4-Methylpyridin-3-yl)piperazine derivatives have been used to develop new potential PET agents. A study focused on synthesizing a specific compound for imaging the IRAK4 enzyme in neuroinflammation, demonstrating the role of these derivatives in advanced imaging techniques (Wang et al., 2018).

Antibacterial and Enzyme Inhibition

These derivatives have shown potential in antibacterial applications and enzyme inhibition. A study synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating significant antibacterial efficacies and biofilm inhibition activities. This suggests their utility in developing new antibacterial agents (Mekky & Sanad, 2020).

Antidepressant and Antianxiety Activities

Piperazine-1-yl-1H-indazole derivatives, including those with 1-(4-Methylpyridin-3-yl)piperazine structure, have been investigated for their antidepressant and antianxiety activities. A study synthesized a novel compound and evaluated its efficacy in albino mice, suggesting potential applications in mental health treatment (Kumar et al., 2017).

Sigma Receptor Ligands

These compounds have been investigated as sigma receptor ligands with potential therapeutic and diagnostic applications in oncology. A study aimed to develop novel analogues with reduced lipophilic character, which is crucial for their entry into tumor cells (Abate et al., 2011).

Protein Binding Dynamics

The binding dynamics of piperazine derivatives to proteins like bovine serum albumin (BSA) have been a subject of study. This research is important for understanding the pharmacokinetic mechanism of drugs containing these derivatives (Karthikeyan et al., 2015).

Antidiabetic Compounds

Piperazine derivatives have been identified as new antidiabetic compounds. Their structure-activity relationship was explored in a study to identify potent antidiabetic agents, highlighting their potential in diabetes treatment (Le Bihan et al., 1999).

Dual Antihypertensive Agents

A study designed and synthesized new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents. These compounds were prepared as free bases and transformed into hydrochloride salts, demonstrating the versatility of these derivatives in cardiovascular applications (Marvanová et al., 2016).

Anti-Tubercular Agents

Some 1-(4-Methylpyridin-3-yl)piperazine derivatives have been synthesized and evaluated for their anti-tubercular activity. This research indicates their potential in developing new treatments for tuberculosis (Naidu et al., 2016).

Safety And Hazards

The compound has been classified with the signal word “Danger”. It has hazard statements H302, H315, H318, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(4-methylpyridin-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-2-3-12-8-10(9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJZNWFUFRHAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpyridin-3-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BR Eyer - 2013 - d-scholarship.pitt.edu
This thesis describes the synthesis of several small molecules, structurally related to SID3712502, which have shown promise as inhibitors of castration-resistant prostate cancer by …
Number of citations: 2 d-scholarship.pitt.edu

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